molecular formula C18H17F4NO5 B11098349 4-[({6-[(2,2,3,3-Tetrafluoropropoxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid

4-[({6-[(2,2,3,3-Tetrafluoropropoxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid

Cat. No.: B11098349
M. Wt: 403.3 g/mol
InChI Key: WXCHDETYVQEOEU-UHFFFAOYSA-N
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Description

4-[({6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]-3-CYCLOHEXENYL}CARBONYL)AMINO]BENZOIC ACID is a complex organic compound characterized by the presence of multiple functional groups, including a benzoic acid moiety, a cyclohexenyl ring, and a tetrafluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]-3-CYCLOHEXENYL}CARBONYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrafluoropropoxy Group: The tetrafluoropropoxy group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated reagent.

    Cyclohexenyl Ring Formation: The cyclohexenyl ring can be synthesized via a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.

    Benzoic Acid Derivative Formation: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[({6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]-3-CYCLOHEXENYL}CARBONYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the tetrafluoropropoxy group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

4-[({6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]-3-CYCLOHEXENYL}CARBONYL)AMINO]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-[({6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]-3-CYCLOHEXENYL}CARBONYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors, leading to altered signaling pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]-3-CYCLOHEXENYL}CARBONYL)AMINO]BENZOIC ACID is unique due to its combination of a benzoic acid moiety, a cyclohexenyl ring, and a tetrafluoropropoxy group

Properties

Molecular Formula

C18H17F4NO5

Molecular Weight

403.3 g/mol

IUPAC Name

4-[[6-(2,2,3,3-tetrafluoropropoxycarbonyl)cyclohex-3-ene-1-carbonyl]amino]benzoic acid

InChI

InChI=1S/C18H17F4NO5/c19-17(20)18(21,22)9-28-16(27)13-4-2-1-3-12(13)14(24)23-11-7-5-10(6-8-11)15(25)26/h1-2,5-8,12-13,17H,3-4,9H2,(H,23,24)(H,25,26)

InChI Key

WXCHDETYVQEOEU-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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